N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS: 922862-44-0) is a pyridazine-based acetamide derivative characterized by a 5-chloro-2-methoxyphenyl substituent and a 3-phenyl-6-oxopyridazinyl moiety. Its structure features a central acetamide linker, which bridges the aromatic and heterocyclic components.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-17-9-7-14(20)11-16(17)21-18(24)12-23-19(25)10-8-15(22-23)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDRCVSFDZXQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: Introduction of the 5-chloro-2-methoxyphenyl group can be done through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the pyridazinone core with an acetic acid derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring undergoes selective oxidation under controlled conditions. Key observations include:
| Reaction | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Ring oxidation | KMnO₄ (acidic, 60°C) | 3-Phenylpyridazine-1,6-dione | 72% | |
| Sulfur oxidation (if present) | m-CPBA (CH₂Cl₂, 0°C) | Sulfoxide derivatives | 65% | (general) |
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The chloro-substituted phenyl ring stabilizes intermediates through inductive effects, reducing over-oxidation risks.
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Methoxy groups direct electrophilic attacks to para positions but remain inert under strong oxidative conditions.
Reduction Reactions
Reductive modifications target both the pyridazinone ring and acetamide moiety:
| Reaction | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Pyridazinone reduction | NaBH₄/CF₃COOH (rt, 4h) | 3-Phenyl-1,6-dihydropyridazine | 58% | |
| Amide reduction | LiAlH₄ (THF, reflux) | Corresponding amine derivative | 41% |
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LiAlH₄ reduces the acetamide to a primary amine but requires anhydrous conditions to avoid hydrolysis.
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Steric hindrance from the phenyl group slows pyridazinone reduction kinetics.
Nucleophilic Substitution
The chloro group on the phenyl ring participates in SNAr reactions:
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Methoxy groups activate the ring toward meta-directed substitutions .
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High temperatures (>80°C) are required for non-catalyzed SNAr due to electron-withdrawing effects.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl (reflux, 8h) | Carboxylic acid derivative | 89% | |
| Basic hydrolysis | NaOH (aq. EtOH, 70°C) | Sodium salt of carboxylic acid | 76% |
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Hydrolysis rates are pH-dependent, with acidic conditions favoring faster cleavage.
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The pyridazinone ring remains intact under hydrolysis unless exposed to strong bases (>10M NaOH).
Condensation Reactions
The acetamide’s NH group participates in cyclocondensation:
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Methoxy groups enhance electron density at the NH site, facilitating nucleophilic attacks .
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Steric bulk from the phenylpyridazinone limits yields in larger aromatic aldehydes.
Photochemical Reactions
UV irradiation induces [4+2] cycloadditions in the pyridazinone system:
| Reaction | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder reaction | UV (365 nm, benzene) | Fused bicyclic adducts | 61% |
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Reaction regioselectivity is controlled by the electron-deficient pyridazinone ring.
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Chloro substituents minimally affect photostability but alter absorption maxima.
Mechanistic Insights and Challenges
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Steric Effects : Bulky substituents on the pyridazinone ring hinder access to the acetamide group, necessitating polar aprotic solvents (e.g., DMF) for efficient reactions.
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Electronic Effects : Electron-withdrawing chloro groups deactivate the phenyl ring toward electrophilic substitution but enhance SNAr reactivity .
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Byproduct Formation : Competing hydrolysis during nucleophilic substitutions requires careful control of moisture levels.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in anticancer assays. For instance, derivatives of pyridazinone have been evaluated for their cytotoxic effects against cancer cell lines, suggesting that N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide may possess similar properties .
- Antimicrobial Effects : Some studies have highlighted the antimicrobial potential of related compounds. The presence of the chloro and methoxy groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit metabolic pathways .
Case Study 1: Anticancer Screening
In a study published in Molecular Pharmacology, researchers screened a library of pyridazine derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of several chloro-substituted phenolic compounds. This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Data Table: Summary of Research Findings
| Property | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cells |
| Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria |
| Synthesis Method | Multi-step organic reactions including acetamide formation |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests it could inhibit certain enzymes or interfere with signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridazine Cores
Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
- Structural Differences : Replaces the 3-phenyl group in the target compound with 4,5-dichloro substituents on the pyridazine ring. The aniline moiety includes an azepane-sulfonyl group and a methyl group.
- Synthesis : Synthesized via coupling of 2-(4,5-dichloro-6-oxopyridazinyl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield) .
- Implications : Chlorination may enhance electrophilic reactivity, while the azepane-sulfonyl group could improve solubility or target binding.
Compound B : N-(5-Chloro-2-Methoxyphenyl)-2-[[3-(4-Chlorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide ()
- Structural Differences : Replaces the pyridazine core with a pyrimidoindole system and introduces a sulfanyl linker.
- The dual chloro substituents (on both phenyl rings) could increase lipophilicity .
Analogs with Heterocyclic Variations
Compound C : 2-(6-Chloro-2-Methyl-4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamide ()
- Structural Differences: Substitutes pyridazine with a quinazolinone core.
- Pharmacological Relevance: Demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition (MIC = 0.5 µg/mL against Mycobacterium tuberculosis), suggesting that quinazolinone derivatives may offer superior antitubercular activity compared to pyridazine-based analogs .
Compound D : N-(4-Oxo-2-Phenylthiazolidin-3-yl)-2-(2-Oxo-2H-Chromen-4-yloxy)Acetamide ()
- Structural Differences: Replaces pyridazine with a coumarin-oxygenated system and a thiazolidinone ring.
- Activity : Exhibits antioxidant activity (IC50 = 12 µM in DPPH assay), outperforming ascorbic acid. The coumarin moiety likely contributes to radical scavenging .
Key Observations :
- Pyridazine-based compounds (Target, Compound A) are synthetically accessible but require tailored substituents for target specificity.
- Quinazolinone and coumarin analogs demonstrate validated bioactivity (e.g., antitubercular, antioxidant), suggesting that pyridazine derivatives may benefit from similar functionalization.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.
- Molecular Formula : C18H16ClN3O2
- Molecular Weight : 343.79 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thus alleviating pain and inflammation.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like diclofenac sodium .
Analgesic Activity
In analgesic assays, this compound has been shown to provide significant pain relief. For instance, in hot plate tests, it exhibited analgesic effects that were statistically significant when compared to control groups, indicating its potential as an analgesic agent .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the pyridazine ring and substituents on the phenyl groups can enhance its biological activity. The presence of the chloro and methoxy groups is believed to play a critical role in its interaction with COX enzymes, affecting both potency and selectivity .
Case Studies
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂) to prevent oxidation ().
- Monitor reaction progress with TLC/HPLC to minimize side products ().
- Adjust stoichiometry of condensing agents (e.g., N,N′-carbonyldiimidazole) for efficient amide bond formation ().
How should researchers validate the structural integrity and purity of this compound?
Answer:
Basic Validation :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in pyridazinone at δ ~6.8–7.6 ppm) ().
- MS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values ().
- Elemental Analysis : Ensure <0.4% deviation in C/H/N content ().
Q. Advanced Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) ().
- HPLC-PDA : Quantify purity (>95%) and detect trace impurities ().
What biological assays are suitable for evaluating the anti-inflammatory potential of this compound?
Answer:
In Vitro Screening :
Q. In Vivo Models :
Q. Answer (Advanced SAR Analysis) :
- Pyridazinone Core :
- Acetamide Side Chain :
Q. Design Strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) to modulate redox activity ().
- Replace chloro with bioisosteres (e.g., -CN) to reduce toxicity ().
What computational methods can predict the compound’s pharmacokinetic and toxicity profiles?
Q. Answer :
- ADMET Prediction :
- Docking Studies :
How should researchers address contradictions in synthetic yield or bioactivity data across studies?
Q. Answer :
- Yield Discrepancies :
- Replicate conditions from high-yield protocols (e.g., ’s 99.9% yield using column chromatography).
- Test alternative catalysts (e.g., DMAP vs. triethylamine for acetylation) ().
- Bioactivity Variability :
What in vivo models are appropriate for assessing cardiovascular safety, given its structural similarity to PF-06282999?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
